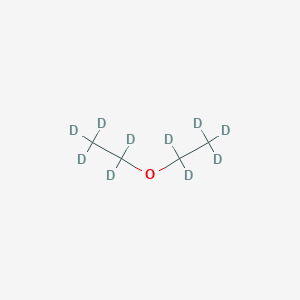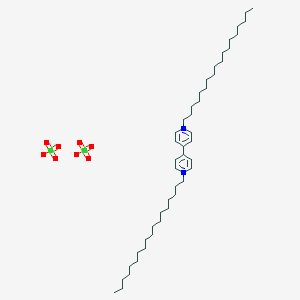
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate', commonly known as 'viologen', is a chemical compound that has been widely used in scientific research. It is a redox-active compound that undergoes reversible oxidation and reduction reactions, making it a valuable tool in various fields of research.
作用機序
The mechanism of action of 'viologen' involves the reversible oxidation and reduction of the compound. When 'viologen' is oxidized, it forms a radical cation that can undergo further reactions with other molecules. When it is reduced, it forms a radical anion that can also react with other molecules. The reversible nature of these reactions makes 'viologen' a valuable tool in various fields of research.
生化学的および生理学的効果
'Viologen' has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to have antibacterial and antifungal properties. However, the exact mechanisms by which 'viologen' exerts these effects are not fully understood and require further research.
実験室実験の利点と制限
The advantages of using 'viologen' in lab experiments include its redox-active nature, which allows for reversible reactions to occur, and its ability to act as a mediator in electrochemical reactions. However, 'viologen' is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the diperchlorate salt of 'viologen' is hygroscopic and can absorb moisture from the air, which can affect its stability and reproducibility in experiments.
将来の方向性
There are several future directions for research on 'viologen'. One area of interest is the development of new biosensors using 'viologen' as a fluorescent probe. Another area of interest is the use of 'viologen' in the development of new photovoltaic devices. Additionally, further research is needed to fully understand the mechanisms by which 'viologen' exerts its biochemical and physiological effects, which could lead to the development of new therapeutic agents.
合成法
The synthesis of 'viologen' involves the reaction of 4,4'-bipyridine with two equivalents of octadecylamine in the presence of a strong acid catalyst. The resulting product is then treated with perchloric acid to form the diperchlorate salt. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
'Viologen' has been extensively used in scientific research due to its redox-active nature. It has been used as a mediator in electrochemical reactions, as a photosensitizer in photovoltaic devices, and as a fluorescent probe for detecting reactive oxygen species. It has also been used in the development of biosensors for detecting glucose, cholesterol, and other biomolecules.
特性
CAS番号 |
126192-46-9 |
|---|---|
製品名 |
1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate |
分子式 |
C46H82Cl2N2O8 |
分子量 |
862.1 g/mol |
IUPAC名 |
1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C46H82N2.2ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*2-1(3,4)5/h35-38,41-44H,3-34,39-40H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
MDOXEKFXLCHCDC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
ピクトグラム |
Oxidizer; Irritant |
同義語 |
1,1'-DIOCTADECYL-4,4'-BIPYRIDINIUM DIPERCHLORATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



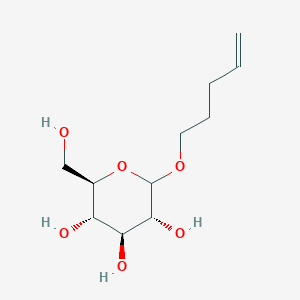
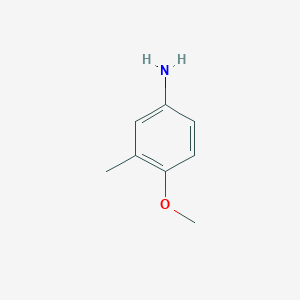
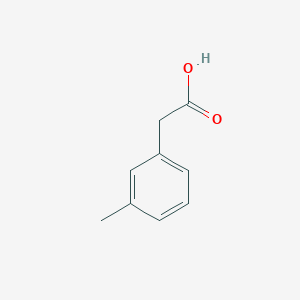
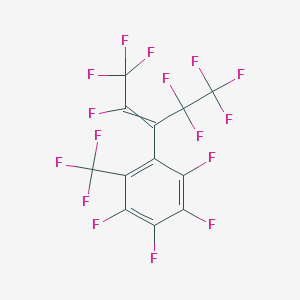
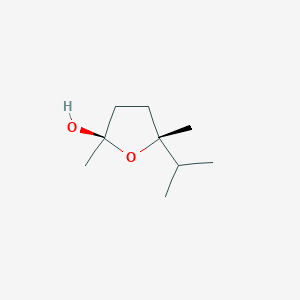
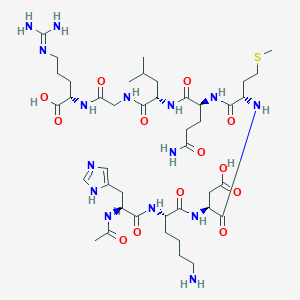
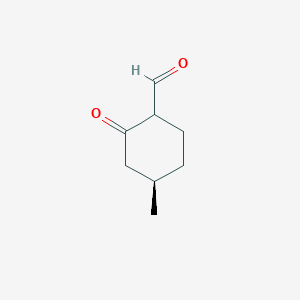
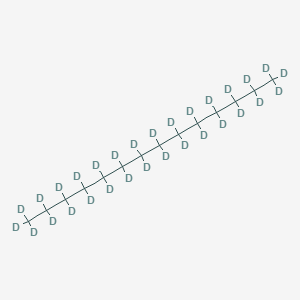
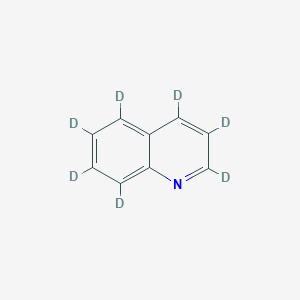
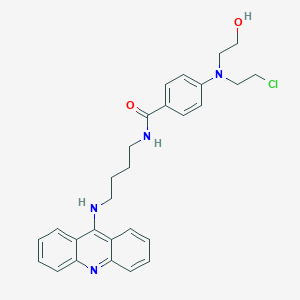
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
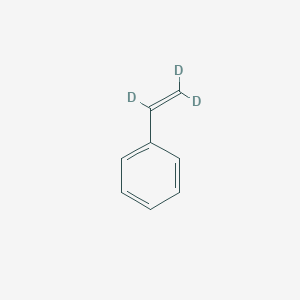
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
